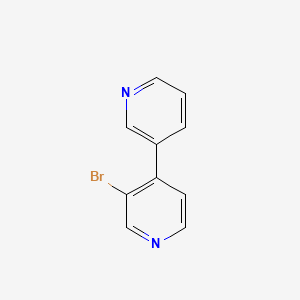

3-Brom-4-(pyridin-3-yl)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(pyridin-3-yl)pyridine is a chemical compound with the molecular weight of 235.08 . It is mainly used as a building block in organic synthesis .

Synthesis Analysis

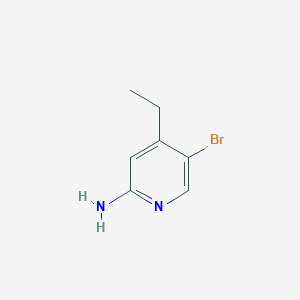

The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine involves various methods. One such method involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . Another method involves the condensation with trifluoroacetic acid to provide the regio-isomeric pyrazolo .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(pyridin-3-yl)pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-4-(pyridin-3-yl)pyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Physical and Chemical Properties Analysis

3-Bromo-4-(pyridin-3-yl)pyridine is a colorless liquid . It has a molecular weight of 235.08 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 3-Brom-4-(pyridin-3-yl)pyridin

This compound ist ein bromiertes Pyridinderivat, das als vielseitiges Zwischenprodukt in verschiedenen chemischen Synthesen dient. Seine einzigartige Struktur ermöglicht eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Synthese komplexer organischer Moleküle und Materialien mit potenziellen biomedizinischen und industriellen Anwendungen.

Synthese von heterocyclischen Verbindungen: Das Vorhandensein sowohl eines Bromatoms als auch einer Pyridylgruppe in this compound macht es zu einem idealen Kandidaten für Kreuzkupplungsreaktionen . Diese Reaktionen sind grundlegend für die Konstruktion heterocyclischer Verbindungen, die in vielen Pharmazeutika und Agrochemikalien weit verbreitet sind.

Biomedizinische Forschung: Pyridinderivate, einschließlich this compound, werden häufig bei der Entwicklung neuer Medikamente verwendet, da sie bioaktive Eigenschaften besitzen . Sie können mit verschiedenen biologischen Zielstrukturen interagieren, was zu potenziellen Anwendungen bei der Behandlung von Krankheiten wie Krebs, Diabetes und Herz-Kreislauf-Erkrankungen führt.

Materialwissenschaften: In den Materialwissenschaften kann this compound zur Synthese organischer Verbindungen verwendet werden, die einzigartige optische und elektronische Eigenschaften aufweisen . Diese Materialien sind wertvoll für die Herstellung von fortschrittlichen Sensoren, Photovoltaikzellen und anderen elektronischen Geräten.

Katalyse: Diese Verbindung kann als Ligand für Übergangsmetallkatalysatoren dienen, die in vielen industriellen chemischen Prozessen von entscheidender Bedeutung sind . Die Pyridinringe können sich an Metalle koordinieren und die Leistung des Katalysators in Reaktionen wie Hydrierung und Kohlenstoff-Kohlenstoff-Bindungsbildung verbessern.

Molekularerkennung: Aufgrund seiner strukturellen Merkmale kann this compound in Studien zur molekularen Erkennung eingesetzt werden . Es kann als Baustein für Rezeptoren dienen, die spezifische Substrate binden, was in der Sensortechnologie und Umweltüberwachung nützlich ist.

Nanotechnologie: Das Bromatom in this compound bietet eine reaktive Stelle für eine weitere Funktionalisierung, wodurch es sich für die Synthese von Nanomaterialien eignet . Diese Nanomaterialien finden Anwendungen in der Wirkstoffabgabe, Bildgebung und als Komponenten in nanoelektronischen Geräten.

Landwirtschaftliche Chemie: In der landwirtschaftlichen Chemie werden Pyridinderivate verwendet, um Verbindungen mit herbizider, fungizider und insektizider Aktivität zu erzeugen . Die strukturelle Vielseitigkeit von this compound ermöglicht die Synthese solcher spezialisierten Moleküle.

Umweltchemie: Schließlich kann this compound bei der Synthese von Chemikalien verwendet werden, die zum Umweltschutz beitragen . Dazu gehören Mittel zur Wasserreinigung, Luftqualitätsverbesserung und Bodensanierung.

Wirkmechanismus

Target of Action

It is known that bromopyridines are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

3-Bromo-4-(pyridin-3-yl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling suggests it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Result of Action

As a reagent in SM cross-coupling, it likely contributes to the formation of new carbon-carbon bonds .

Action Environment

The sm cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions of 3-Bromo-4-(pyridin-3-yl)pyridine research involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . These derivatives have potential for further exploration .

Relevant Papers Relevant papers on 3-Bromo-4-(pyridin-3-yl)pyridine include studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , and the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives .

Biochemische Analyse

Biochemical Properties

3-Bromo-4-(pyridin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 3-Bromo-4-(pyridin-3-yl)pyridine can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of 3-Bromo-4-(pyridin-3-yl)pyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, 3-Bromo-4-(pyridin-3-yl)pyridine can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-Bromo-4-(pyridin-3-yl)pyridine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound can also interact with receptor proteins, such as TRKs, leading to the inhibition of downstream signaling pathways . Additionally, 3-Bromo-4-(pyridin-3-yl)pyridine can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(pyridin-3-yl)pyridine can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 3-Bromo-4-(pyridin-3-yl)pyridine has been shown to affect cellular function, including alterations in cell viability and metabolic activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(pyridin-3-yl)pyridine vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, 3-Bromo-4-(pyridin-3-yl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

3-Bromo-4-(pyridin-3-yl)pyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-(pyridin-3-yl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size . Additionally, 3-Bromo-4-(pyridin-3-yl)pyridine can be sequestered in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 3-Bromo-4-(pyridin-3-yl)pyridine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, 3-Bromo-4-(pyridin-3-yl)pyridine can accumulate in the cytoplasm, where it modulates enzyme activity and cell signaling pathways .

Eigenschaften

IUPAC Name |

3-bromo-4-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSREXJLHQEODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)